The synthesis of (Lys7)-Dermorphin typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps in this synthesis include:
The process may also involve additional modifications such as glycosylation to enhance biological activity .
(Lys7)-Dermorphin has a specific molecular structure characterized by its sequence of amino acids and modifications. The presence of lysine at position seven alters its physical properties compared to native dermorphin. Key structural features include:
(Lys7)-Dermorphin can participate in various chemical reactions due to its functional groups:
(Lys7)-Dermorphin exerts its analgesic effects primarily through binding to mu-opioid receptors in the central nervous system. This interaction inhibits neurotransmitter release involved in pain transmission pathways, leading to increased pain relief. The lysine modification enhances both stability and bioavailability, facilitating prolonged receptor interaction and enhancing analgesic efficacy .
The physical and chemical properties of (Lys7)-Dermorphin include:
These properties make it suitable for various applications in biochemical research .
(Lys7)-Dermorphin has several significant applications in scientific research:
This compound represents a promising avenue for advancing pain management strategies while minimizing adverse effects associated with conventional opioid therapies.
(Lys⁷)-Dermorphin was initially isolated in the early 1990s from skin extracts of Phyllomedusa bicolor (the Giant Monkey Frog), alongside other dermorphin and deltorphin variants [2]. This discovery occurred during extensive biochemical screenings of amphibian skin secretions, which revealed a rich repository of bioactive peptides with unusual post-translational modifications. A pivotal structural characteristic is the presence of D-alanine at position 2, a feature absolutely critical for high-affinity interaction with the μ-opioid receptor. This D-amino acid configuration, exceedingly rare in eukaryotic peptides, results from a unique post-translational modification process catalyzed by an L-isomer to D-isomer amino acid isomerase acting on the precursor peptide [2] . Unlike the canonical dermorphin terminating in Ser-NH₂, (Lys⁷)-dermorphin possesses a C-terminal lysine with a free carboxylic acid (Lys⁷-OH), significantly altering its charge, pharmacokinetic behavior, and receptor interaction dynamics compared to its amidated counterparts [2] [9]. Structural studies, including antibody binding assays targeting specific epitopes, confirmed the sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-OH and highlighted the conformational importance of the N-terminal "message" domain (Tyr¹-D-Ala²-Phe³) for receptor engagement [9]. The presence of the D-Ala residue confers profound resistance to enzymatic degradation by aminopeptidases, contributing to its metabolic stability and prolonged duration of action in vivo [2] [9].
Table 1: Key Structural Features of (Lys⁷)-Dermorphin
Feature | Residue/Property | Significance |
---|---|---|
N-terminal Amino Acid | Tyr¹ | Essential for receptor binding via phenolic OH interaction with MOR |
Position 2 Configuration | D-Ala² | Critical for high MOR affinity & resistance to aminopeptidases |
Position 3 Residue | Phe³ | Hydrophobic interaction within receptor binding pocket |
C-terminal Residue | Lys⁷ | Free carboxylate (COOH) terminus; influences charge, solubility & distribution |
Overall Charge (Physiological pH) | Positive | Due to N-terminal Tyr ammonium and Lys⁷ ε-amino group |
Peptide Backbone | Linear heptapeptide |
(Lys⁷)-Dermorphin is a definitive member of the dermorphin peptide family, a group of heptapeptides sharing the conserved N-terminal sequence Tyr-D-Ala-Phe but exhibiting variations primarily in residues 6 and 7 [2] [9]. This family, exclusively identified in frogs of the subfamily Phyllomedusinae, includes seven naturally occurring members. Classification is primarily based on C-terminal structure and residue modifications:
(Lys⁷)-Dermorphin exhibits high selectivity for the μ-opioid receptor (MOR), distinguishing it from the closely related deltorphin family, which is characterized by a Tyr-D-Met/D-Ala/D-Leu/D-Ile-Phe N-terminus and high δ-opioid receptor (DOR) selectivity [2] [9]. While all dermorphins are MOR agonists, subtle differences in C-terminal structure confer variations in binding affinity, selectivity over δ and κ receptors (KOR), intrinsic efficacy, and pharmacokinetic properties. For instance, the free carboxylic acid and basic Lys residue in (Lys⁷)-dermorphin influence its charge distribution and potentially its ability to penetrate the blood-brain barrier compared to the amidated dermorphin [2] [4] [9]. It binds MOR with subnanomolar to nanomolar affinity (Ki values typically <1 nM) but shows significantly lower affinity (Ki in the hundreds of nM to µM range) for DOR and KOR, resulting in a high MOR selectivity ratio [9] [4].
Table 2: Classification of Key Naturally Occurring Dermorphin Peptides
Peptide Name | Amino Acid Sequence | C-terminus | Source Species | Primary Receptor |
---|---|---|---|---|
Dermorphin | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | Amidated | P. sauvagei, P. rohdei | μ (MOR) |
[Hyp⁶]-Dermorphin | H-Tyr-D-Ala-Phe-Gly-Tyr-Hyp-Ser-NH₂ | Amidated | Phyllomedusinae spp. | μ (MOR) |
(Lys⁷)-Dermorphin | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-OH | Free Acid | P. bicolor | μ (MOR) |
[Lys⁷]-Dermorphin-OH | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Lys-OH | Free Acid | P. bicolor | μ (MOR) |
[Trp⁴,Asn⁷]-Dermorphin-OH | H-Tyr-D-Ala-Phe-Trp-Tyr-Pro-Asn-OH | Free Acid | P. bicolor | μ (MOR) |
[Trp⁴,Asn⁵]-Dermorphin(1-5)-OH | H-Tyr-D-Ala-Phe-Trp-Asn-OH | Free Acid | P. bicolor | μ (MOR) |
D-Ala-Deltorphin-I | H-Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | Amidated | P. bicolor | δ (DOR) |
D-Met-Deltorphin | H-Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ | Amidated | P. sauvagei | δ (DOR) |
Research on (Lys⁷)-dermorphin has spurred the development of numerous analogs aimed at enhancing potency, receptor selectivity, metabolic stability, or blood-brain barrier permeability. These modifications primarily target positions 1 (Tyr), 2 (D-Ala), 3 (Phe), and 7 (Lys), as well as the peptide backbone:
Table 3: Pharmacologically Significant Synthetic Analogs Derived from Dermorphin/(Lys⁷)-Dermorphin Scaffold
Analog Name/Structure | Key Modification(s) | Primary Target | Notable Property | Ref (within cited) |
---|---|---|---|---|
[Dmt¹]-DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂) | Tyr¹→Dmt¹; D-Ala²→D-Arg²; C-term Amide | MOR | Extreme MOR affinity (Ki=0.14nM); long-lasting analgesia | [8] |
Dmt-D-Arg-Phe-NMeLys-NH₂ | N-methylation of Lys⁴ amide nitrogen | MOR | High lipophilicity; long-lasting analgesia (>7h) | [8] |
Dmt-D-Cit-Phe-Lys-NH₂ | D-Arg²→D-Cit² | MOR | Faster onset, shorter duration analgesia vs D-Arg² | [8] |
H-Tyr-D-Orn(COCH₂Br)-Phe-Gly-Tyr-Pro-Ser-NH₂ | D-Ala²→D-Orn²(Bromoacetamide) | MOR (Covalent) | Subnanomolar affinity (IC₅₀=0.11nM); irreversible binder | [3] [6] |
H-Tyr-D-Lys(=NCS)-Phe-Gly-Tyr-Pro-Ser-NH₂ | D-Ala²→D-Lys²(Isothiocyanate) | MOR (Covalent) | Subnanomolar affinity (IC₅₀=0.38nM); irreversible binder | [3] [6] |
Dmt-D-Arg-Aba-Lys-NH₂ | Phe³→Aba³ (Constrained Benzazepinone) | MOR/DOR | Mixed MOR agonist/DOR agonist profile | [8] |
[D-Arg², Lys⁷]Dermorphin | D-Ala²→D-Arg²; Ser⁷→Lys⁷ (Free Acid or Amide) | MOR | Explores impact of D-Arg² combined with Lys⁷ | [10] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2